Deoxy Blebbistatin

Übersicht

Beschreibung

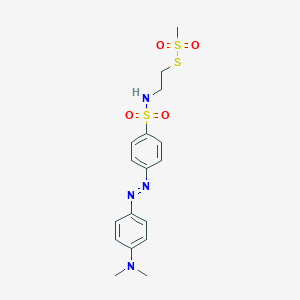

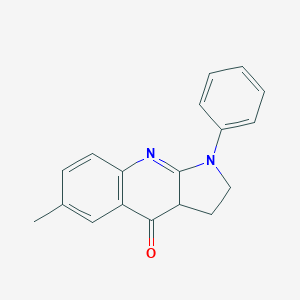

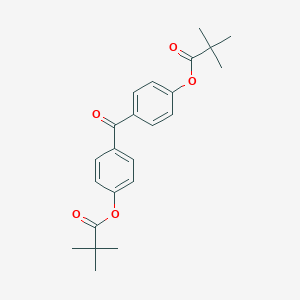

Deoxy Blebbistatin is a derivative of Blebbistatin . It is a compound that blocks myosin II-dependent cell processes . The CAS Number of Deoxy Blebbistatin is 856925-72-9 .

Synthesis Analysis

The synthesis of Deoxy Blebbistatin and its derivatives involves chemical modifications of the tricyclic core of Blebbistatin . The impact of structural changes in the methyl-substituted aromatic ring of Blebbistatin on its biological activity has been studied .

Molecular Structure Analysis

The molecular formula of Deoxy Blebbistatin is C18H16N2O . Its molecular weight is 276.33 . The structure of Deoxy Blebbistatin is consistent with its 1H-NMR and Mass Spectrometry .

Chemical Reactions Analysis

The photoreaction mechanism of Blebbistatin has been studied as a potential photoremovable protecting group of OH radicals . The course of the reaction is dependent on the nature of the leaving group .

Physical And Chemical Properties Analysis

Deoxy Blebbistatin appears as a light orange solid . It has a melting point of > 140 °C (dec.) . It is soluble in chloroform and methanol .

Wissenschaftliche Forschungsanwendungen

Glaucoma Treatment

Deoxy Blebbistatin has been used in research related to glaucoma treatment . It was found that Blebbistatin, a specific inhibitor of myosin II ATPase activity, increases aqueous humor outflow facility in perfused enucleated porcine eyes . This suggests a critical role for myosin II in the regulation of aqueous humor outflow facility and points to myosin II as a potential therapeutic target for lowering intraocular pressure in patients with glaucoma .

Cardiac Optical Mapping

Another application of Deoxy Blebbistatin is in cardiac optical mapping . It is used to minimize motion artifacts during cardiac optical mapping, as well as to study cell motility and cell invasion . However, it’s important to note that if precautions are not taken, perfusion with blebbistatin may result in blebbistatin precipitate that accumulates in the vasculature .

Cancer Research

Deoxy Blebbistatin has a growing number of applications in cancer research . It acts by lowering myosin II affinity to actin, which is useful in studying cell motility and invasion, processes that are critical in cancer metastasis .

Developmental Biology

In developmental biology , Deoxy Blebbistatin is used to study cell motility . Cell motility is a critical process in many biological phenomena, including embryogenesis, wound healing, and immune response .

Skeletal Muscle Physiology

Deoxy Blebbistatin has been used in the study of skeletal muscle physiology . By inhibiting myosin II, it allows researchers to study the role of this protein in muscle contraction .

Cell Migration Studies

In the field of cell migration studies , Deoxy Blebbistatin is used due to its ability to inhibit myosin II . This helps in understanding the role of myosin II in cell movement .

These are just a few of the many applications of Deoxy Blebbistatin in scientific research. It’s a versatile compound that has proven highly useful in a broad range of research areas .

Wirkmechanismus

Target of Action

Deoxy Blebbistatin primarily targets myosin II , a critical biochemical determinant of cellular contraction . Myosin II isoforms play essential roles in vital processes ranging from cell division, cell motility, and neuronal plasticity to contractile functions of skeletal, cardiac, and smooth muscles .

Mode of Action

Deoxy Blebbistatin inhibits myosin II by interfering with its ATPase activity . It binds halfway between the nucleotide binding pocket and the actin binding cleft of myosin, predominantly in an actin detached conformation . This interaction blocks the myosin heads in a products complex with low actin affinity .

Biochemical Pathways

The inhibition of myosin II ATPase activity by Deoxy Blebbistatin leads to a decrease in actin stress fiber content and in focal adhesions and adherens junctions . This results in changes in cell morphology and altered geometry of the outflow pathway . It also affects the NMMHC IIA/Wnt5a/β-catenin pathway in pulmonary endothelium .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Deoxy Blebbistatin have been improved through chemical modifications. For instance, D-ring substitutions can fine-tune isoform specificity, ADME, and toxicological properties . It has been found that certain derivatives of Blebbistatin metabolize slower than the original compound, which improves its bioavailability .

Result of Action

The molecular and cellular effects of Deoxy Blebbistatin’s action include dose-dependent changes in cell morphology, decreases in actin stress fiber content, and changes in focal adhesions and adherens junctions . These changes are reversible within 24 hours of drug withdrawal from the cell culture media . At the organ level, it stops the contraction of skeletal muscle or heart muscle .

Action Environment

Environmental factors such as light exposure can influence the action of Deoxy Blebbistatin. For instance, it has been reported that the compound becomes inactive and phototoxic upon blue light illumination . Therefore, the environment in which Deoxy Blebbistatin is used can significantly impact its efficacy and stability.

Safety and Hazards

Eigenschaften

IUPAC Name |

6-methyl-1-phenyl-3,3a-dihydro-2H-pyrrolo[2,3-b]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c1-12-7-8-16-15(11-12)17(21)14-9-10-20(18(14)19-16)13-5-3-2-4-6-13/h2-8,11,14H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWAKVGDABZGZLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C3C(C2=O)CCN3C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392075 | |

| Record name | Deoxy Blebbistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deoxy Blebbistatin | |

CAS RN |

856925-72-9 | |

| Record name | Deoxy Blebbistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

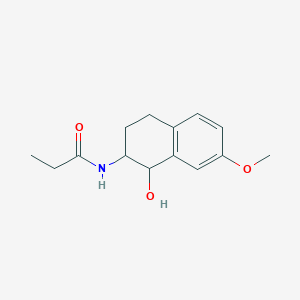

![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16092.png)

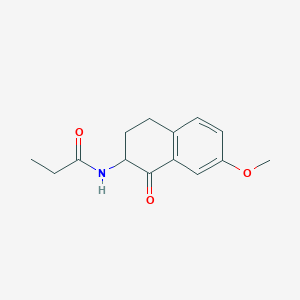

![(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B16096.png)

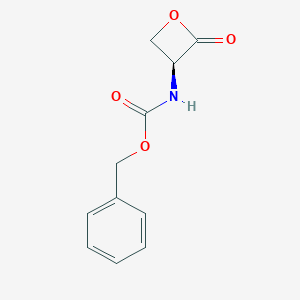

![8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one](/img/structure/B16108.png)